Pentachloro[(chloromethyl)thio]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentachloro[(chloromethyl)thio]benzene is a chemical compound with the molecular formula C7H2Cl6S and a molecular weight of 330.87 g/mol It is characterized by the presence of five chlorine atoms and a chloromethylthio group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pentachloro[(chloromethyl)thio]benzene typically involves the chlorination of benzene derivatives. One common method is the reaction of pentachlorobenzene with chloromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination and thiolation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. Safety measures are also implemented to handle the toxic and corrosive nature of the reagents involved .
Chemical Reactions Analysis
Types of Reactions
Pentachloro[(chloromethyl)thio]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives. The specific products depend on the reaction conditions and the reagents used .
Scientific Research Applications
Pentachloro[(chloromethyl)thio]benzene has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pentachloro[(chloromethyl)thio]benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
Pentachlorobenzene: Similar in structure but lacks the chloromethylthio group.
Hexachlorobenzene: Contains six chlorine atoms but no sulfur-containing groups.
Chloromethylthiobenzene: Contains a chloromethylthio group but fewer chlorine atoms on the benzene ring.
Uniqueness
Pentachloro[(chloromethyl)thio]benzene is unique due to the presence of both multiple chlorine atoms and a chloromethylthio group. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
62601-17-6 |
---|---|
Molecular Formula |
C7H2Cl6S |
Molecular Weight |
330.9 g/mol |
IUPAC Name |
1,2,3,4,5-pentachloro-6-(chloromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Cl6S/c8-1-14-7-5(12)3(10)2(9)4(11)6(7)13/h1H2 |
InChI Key |
SEBXHYNSUTYHGW-UHFFFAOYSA-N |
Canonical SMILES |
C(SC1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.